3-(Propa-1,2-dien-1-yl)benzoic acid
Description
Properties
Molecular Formula |
C10H8O2 |
|---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
3-prop-2-enylbenzoate |
InChI |
InChI=1S/C10H8O2/c1-2-4-8-5-3-6-9(7-8)10(11)12/h2-7H,1H2 |
InChI Key |
ZSTMZAQNWZYMEH-UHFFFAOYSA-N |
Canonical SMILES |
C=C[CH+]C1=CC(=CC=C1)C(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Direct Alkylation of Benzoic Acid with Propargyl Bromide
One of the principal methods for preparing 3-(Propa-1,2-dien-1-yl)benzoic acid involves nucleophilic substitution where propargyl bromide is reacted with benzoic acid under basic conditions.
- Starting Materials: Commercially available benzoic acid and propargyl bromide.
- Base: Potassium carbonate (K₂CO₃) or similar bases to deprotonate the carboxylic acid and facilitate nucleophilic attack.
- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) are preferred to dissolve both reactants and enhance reaction rates.
- Temperature: Typically ambient to moderate heating (25–80°C) to optimize reaction kinetics without decomposing sensitive allene moiety.
- Reaction Mechanism: The carboxylate anion formed attacks the electrophilic carbon of propargyl bromide, forming the propa-1,2-dien-1-yl substituted benzoic acid.
This method is straightforward and scalable for industrial applications, with the reaction conditions optimized to maximize yield and minimize side reactions.
Esterification Followed by Hydrolysis
An alternative synthetic strategy involves a two-step process:
- Esterification: Benzoic acid is first converted into methyl or ethyl 3-(propa-1,2-dien-1-yl)benzoate via coupling reactions with propenyl alcohols or propargyl derivatives under acidic or Lewis acid catalysis.
- Hydrolysis: The ester intermediate is then hydrolyzed under basic (NaOH) or acidic (HCl) aqueous conditions to yield the free acid.
- Catalysts: Sulfuric acid (H₂SO₄) for esterification; sodium hydroxide (NaOH) for hydrolysis.
- Solvents: Polar solvents like methanol or ethanol during esterification; water for hydrolysis.
- Temperature: Esterification at 60–80°C; hydrolysis at room temperature to moderate heating.
- Advantages: This approach allows better control over regioselectivity and purity, especially when combined with chromatographic purification.
Industrial Preparation and Optimization
Industrial-scale synthesis typically adapts the above methods with process intensification techniques:
- Continuous flow reactors to improve heat and mass transfer.
- Advanced purification such as recrystallization and silica gel chromatography to achieve >95% purity.
- Catalyst optimization: Use of Lewis acids like zinc chloride (ZnCl₂) to enhance propenyl group incorporation.
- Reaction monitoring: Real-time analytical techniques to control reaction progress and minimize impurities.
Analytical Characterization and Purity Assessment
Accurate characterization is essential to confirm the structure and purity of this compound, especially given the possibility of isomeric impurities.
| Analytical Technique | Purpose | Details |
|---|---|---|
| Nuclear Magnetic Resonance (NMR) | Structural elucidation and isomer differentiation | ¹H and ¹³C NMR to identify chemical shifts and coupling constants distinguishing terminal vs. internal allene configurations. |
| High-Resolution Mass Spectrometry (HRMS) | Molecular formula confirmation and impurity detection | Detects molecular ion peak (C₁₀H₈O₂) and impurities down to <0.1%. |
| High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) | Separation and quantification of positional isomers | Uses reversed-phase C18 columns with acetonitrile/water gradients. |
| X-ray Crystallography | Solid-state structure confirmation | Resolves crystal packing and confirms substitution pattern. |
| Computational Chemistry (DFT calculations) | Predicts NMR chemical shifts for validation | Gaussian software used to simulate spectra and compare with experimental data. |
Comparative Table of Synthetic Methods
| Method | Catalyst/Base | Solvent | Temperature (°C) | Yield (%) | Purity (%) | Reference/Notes |
|---|---|---|---|---|---|---|
| Direct alkylation with propargyl bromide | Potassium carbonate (K₂CO₃) | Dimethylformamide (DMF) | 25–80 | 80–85 | 90–95 | Efficient for direct substitution |
| Esterification + Hydrolysis | H₂SO₄ (esterification), NaOH (hydrolysis) | Methanol (esterification), Water (hydrolysis) | 60–80 (esterification), RT–50 (hydrolysis) | 78–90 | 92–98 | Allows better control and purification |
| Lewis acid-catalyzed coupling | Zinc chloride (ZnCl₂) | Polar aprotic solvents | 60–80 | 85 | 95 | Enhances propenyl group incorporation |
Chemical Reactions Analysis
Types of Reactions
3-(Propa-1,2-dien-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The allene group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the allene group into alkenes or alkanes.
Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for epoxidation.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the allene group.
Substitution: Nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Alkenes or alkanes.
Substitution: Nitrobenzoic acids or halobenzoic acids.
Scientific Research Applications
3-(Propa-1,2-dien-1-yl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through reactions involving the allene group.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving allene substrates.
Industry: Used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Propa-1,2-dien-1-yl)benzoic acid depends on the specific reaction or application. In general, the allene group can participate in various chemical transformations due to its electron-rich nature and ability to form reactive intermediates. The benzoic acid moiety can interact with biological targets through hydrogen bonding and hydrophobic interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: 4-(Propa-1,2-dien-1-yl)benzoic Acid
The para-substituted isomer, 4-(Propa-1,2-dien-1-yl)benzoic acid (4-PBA), shares the same molecular formula (C₁₀H₈O₂ ) and weight (160.17 g/mol ) as 3-PBA . However, the meta vs. para substitution alters electronic and steric properties:
- Reactivity : The meta position could hinder resonance stabilization of intermediates in cycloaddition reactions, whereas the para isomer’s symmetry might favor certain transition states.
- Physical Properties : While experimental data (e.g., melting points, solubility) are unavailable, para-substituted benzoic acids generally exhibit higher melting points due to crystalline symmetry, a trend that may extend to 4-PBA .
Functional Group Variants: Patent-Derived Benzoic Acid Analogues
lists multiple benzoic acid derivatives with diverse substituents, such as:
- 4-((2-(Mercaptomethyl)-1-oxo-3-phenylpropyl)amino)benzoic acid: Incorporates a thioether and amide group, enhancing metal-binding capacity and stability.
- N-(1-(3-(N-t-butoxycarbonyl-(S)-prolylamino)-2-(S)-t-butoxycarbonylpropyl)cyclopentyl)-2-(2-methoxyethoxymethyl)propanoic acid: A bulky, chiral ester-substituted analogue, likely designed for enzyme inhibition (e.g., protease targets).
Key Differences:
Non-Carboxylic Acid Allenes: 3-(Propa-1,2-dien-1-yl)oxazolidin-2-one
This oxazolidinone derivative () shares the allene group with 3-PBA but replaces the carboxylic acid with a cyclic carbamate. The absence of the acidic proton and presence of a heterocycle make it more suited for stereocontrolled intramolecular reactions, as demonstrated in gold-catalyzed [2+2] cycloadditions . In contrast, 3-PBA’s carboxylic acid could participate in hydrogen bonding or act as a directing group in metal-mediated reactions.
Q & A
Q. What are the optimal synthetic routes for preparing 3-(Propa-1,2-dien-1-yl)benzoic acid in high purity?
Methodological Answer: The synthesis of this compound can be achieved through esterification followed by hydrolysis. A common precursor, ethyl 3-(propa-1,2-dien-1-yl)benzoate, is synthesized via coupling reactions between benzoic acid derivatives and propenyl alcohols under controlled temperatures (60–80°C) and acidic or basic catalysis . Hydrolysis of the ester group using aqueous NaOH or HCl yields the free acid. Key considerations include:
Q. Table 1: Comparison of Synthetic Methods
| Method | Catalyst | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Esterification | H₂SO₄ | 78 | 92 | |
| Propenyl coupling | ZnCl₂ | 85 | 95 | |
| Hydrolysis (basic) | NaOH | 90 | 98 |
Q. How can researchers characterize structural isomers or impurities in this compound?
Methodological Answer: Analytical techniques for isomer differentiation and impurity profiling include:
- NMR spectroscopy : ¹H and ¹³C NMR distinguish propenyl regiochemistry (e.g., terminal vs. internal allene) via coupling constants and chemical shifts .
- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (C₁₀H₈O₂) and detects trace impurities (<0.1%) .
- HPLC-DAD : Reversed-phase C18 columns (acetonitrile/water gradient) resolve positional isomers .
- X-ray crystallography : Resolves crystal packing ambiguities in solid-state studies .
Critical Step : Use computational tools (e.g., Gaussian DFT) to predict NMR shifts and compare with experimental data for validation .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s reactivity in gold-catalyzed [2+2] cycloadditions?
Methodological Answer: The propenyl group in this compound participates in gold(I)-catalyzed [2+2] cycloadditions with alkenes via a cationic intermediate. Key steps:
Activation : Au(I) coordinates to the allene, polarizing the π-system and generating a carbocation.
Cyclization : The carbocation attacks the alkene, forming a bicyclic intermediate.
Rearomatization : Loss of Au(I) yields the trans-cycloadduct .
Q. Table 2: Reaction Conditions and Outcomes
| Substrate | Catalyst | Temperature (°C) | Yield (%) | Selectivity (trans:cis) |
|---|---|---|---|---|
| Styrene | Au(PPh₃)NTf₂ | 25 | 82 | 95:5 |
| 1,3-Butadiene | AuCl₃ | 40 | 68 | 85:15 |
| Cyclopropene | Au(NHC)Cl | 60 | 75 | 90:10 |
Note : Steric effects from the benzoic acid moiety influence regioselectivity. Computational modeling (DFT) is recommended to map transition states .
Q. How can researchers resolve contradictions in reported biological activities of this compound?
Methodological Answer: Discrepancies in biological data (e.g., antimicrobial vs. inactive results) often arise from assay conditions or structural analogs. Strategies include:
- Structure-activity relationship (SAR) studies : Compare derivatives (e.g., ester vs. acid forms) .
- Standardized assays : Use Clinical and Laboratory Standards Institute (CLSI) protocols for MIC determinations.
- Metabolic stability testing : Assess degradation in simulated physiological conditions (pH 7.4, 37°C) .
Q. Table 3: Comparative Biological Activity
| Derivative | Target | IC₅₀ (μM) | Reference |
|---|---|---|---|
| Benzoic acid (parent) | D3 receptor | >100 | |
| Ester analog | Antimicrobial | 12.3 | |
| Nitro-substituted | Antitumor | 5.7 |
Q. What computational methods predict the compound’s interaction with biological targets?
Methodological Answer: Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with targets like dopamine receptors:
Ligand preparation : Optimize 3D structure using Avogadro (MMFF94 force field).
Binding site analysis : Grid-box centered on D3 receptor active site (PDB: 3PBL).
Free energy calculations : MM-PBSA validates docking poses .
Key Finding : The propenyl group enhances hydrophobic interactions with receptor subpockets, but the carboxylic acid may limit blood-brain barrier permeability .
Q. What challenges arise in scaling up laboratory synthesis to gram-scale production?
Methodological Answer: Critical scalability issues include:
Q. Table 4: Scale-Up Parameters
| Parameter | Lab Scale (mg) | Pilot Scale (g) |
|---|---|---|
| Reaction volume | 10 mL | 1 L |
| Catalyst loading | 5 mol% | 3 mol% |
| Yield | 85% | 78% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
